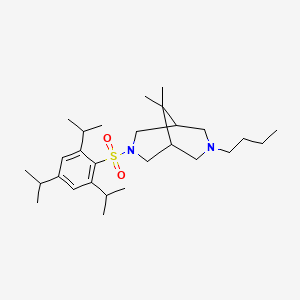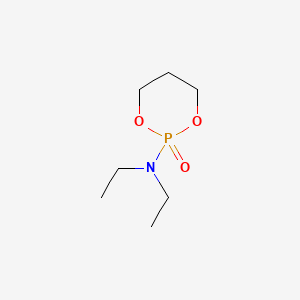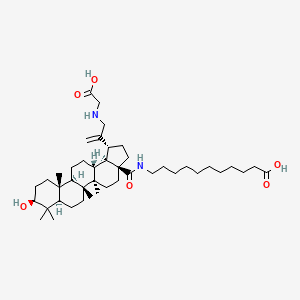
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound with a unique structure It is a derivative of undecanoic acid, which is a saturated fatty acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves multiple steps. The starting material is typically undecanoic acid, which undergoes a series of chemical reactions to introduce the desired functional groups. These reactions may include esterification, amidation, and hydroxylation, among others. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency. Common methods include continuous flow reactors and automated synthesis systems, which allow for precise control over reaction parameters and consistent product quality.
化学反応の分析
Types of Reactions
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of functionalized derivatives.
科学的研究の応用
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- can be compared with other similar compounds, such as:
Undecanoic acid: A simpler fatty acid with fewer functional groups.
11-Aminoundecanoic acid: A related compound with an amino group at the 11th position.
Hydroxyundecanoic acids: Compounds with hydroxyl groups at various positions along the carbon chain.
The uniqueness of undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- lies in its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
特性
CAS番号 |
173106-40-6 |
|---|---|
分子式 |
C43H72N2O6 |
分子量 |
713.0 g/mol |
IUPAC名 |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-[3-(carboxymethylamino)prop-1-en-2-yl]-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C43H72N2O6/c1-29(27-44-28-36(49)50)30-18-23-43(38(51)45-26-14-12-10-8-7-9-11-13-15-35(47)48)25-24-41(5)31(37(30)43)16-17-33-40(4)21-20-34(46)39(2,3)32(40)19-22-42(33,41)6/h30-34,37,44,46H,1,7-28H2,2-6H3,(H,45,51)(H,47,48)(H,49,50)/t30-,31+,32-,33+,34-,37+,40-,41+,42+,43-/m0/s1 |
InChIキー |
SESXEXHHXGFZGS-MEUQDLEQSA-N |
異性体SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CNCC(=O)O)C(=O)NCCCCCCCCCCC(=O)O |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CNCC(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


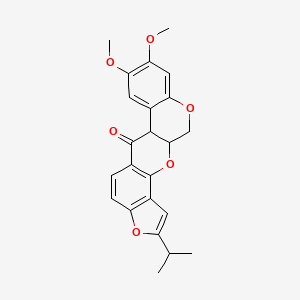


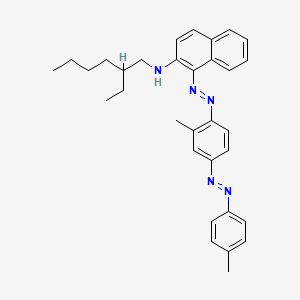
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
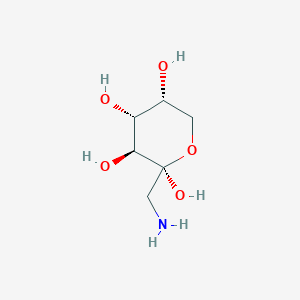
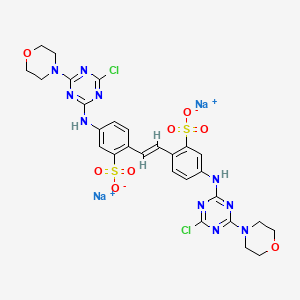
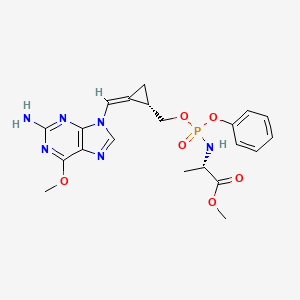
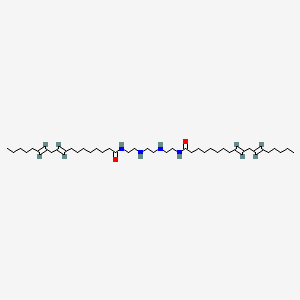

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
